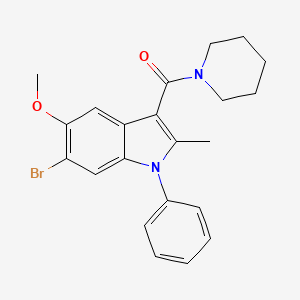![molecular formula C12H16N2O4 B11581197 Ethyl 4-{[(5-hydroxypyridin-3-yl)carbonyl]amino}butanoate](/img/structure/B11581197.png)
Ethyl 4-{[(5-hydroxypyridin-3-yl)carbonyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTANOATE is an organic compound that features a pyridine ring substituted with a hydroxyl group and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTANOATE typically involves the reaction of 5-hydroxypyridine-3-carboxylic acid with ethyl 4-aminobutanoate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The formamido group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include 5-formylpyridine derivatives.
Reduction: Products may include ethyl 4-aminobutanoate derivatives.
Substitution: Products may include various substituted pyridine derivatives.
Scientific Research Applications
ETHYL 4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTANOATE involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological molecules, while the formamido group can participate in amide bond formation. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]ETHYL}HEPTANOIC ACID: Similar structure but with a longer carbon chain.
4-{2-[(3-HYDROXYPYRIDIN-4-YL)FORMAMIDO]ETHYL}HEPTANOIC ACID: Similar structure but with different substitution on the pyridine ring.
Uniqueness
ETHYL 4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTANOATE is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both hydroxyl and formamido groups allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
ethyl 4-[(5-hydroxypyridine-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C12H16N2O4/c1-2-18-11(16)4-3-5-14-12(17)9-6-10(15)8-13-7-9/h6-8,15H,2-5H2,1H3,(H,14,17) |
InChI Key |
ASBBAFJIICIJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC(=O)C1=CC(=CN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-ethoxy-4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11581123.png)
![(6Z)-6-[4-(dimethylamino)benzylidene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11581131.png)
![(5Z)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11581137.png)
![(5Z)-2-(2-methylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11581141.png)

![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11581161.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11581164.png)

![(2E)-2-cyano-N-(2-methoxyethyl)-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11581183.png)
![(5Z)-3-ethyl-5-{[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11581190.png)
![2-(2,4-dichlorophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11581191.png)
![4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11581207.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11581211.png)
![1-(4-Ethylphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11581212.png)
